Understanding how fenbufen works at the molecular level can aid in the development of more targeted and effective NSAIDs. Research has focused on its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators like prostaglandins [].
Scientists are exploring novel ways to deliver fenbufen. Studies have investigated the use of nanocarriers, such as liposomes and polymeric nanoparticles, to improve drug solubility, bioavailability, and target specific tissues [].
Fenbufen's established safety profile makes it a candidate for repurposing in new therapeutic areas. Research has examined its potential effects in managing Alzheimer's disease, cancer, and diabetic nephropathy, although further investigation is needed [, , ].
Researchers sometimes use fenbufen as a benchmark when evaluating the efficacy and safety of newer NSAIDs. This allows for a side-by-side comparison of their effects [].
The chemical structure of Fenbufen is represented by the formula , with a molar mass of approximately 254.285 g/mol. Its IUPAC name is 4-{[1,1'-biphenyl]-4-yl}-4-oxobutanoic acid, and it has several synonyms including 3-(4-biphenylylcarbonyl)propionic acid and gamma-oxo(1,1'-biphenyl)-4-butanoic acid .
Similar to other NSAIDs, fenbufen's mechanism of action involves inhibiting the enzyme cyclooxygenase (COX). COX plays a crucial role in the production of prostaglandins, which are signaling molecules involved in inflammation and pain perception []. By inhibiting COX, fenbufen reduces prostaglandin synthesis, leading to decreased inflammation and pain relief.
Fenbufen functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins—compounds that mediate inflammation and pain responses. The inhibition of these enzymes prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
The synthesis of Fenbufen can be achieved through acylation of biphenyl with succinic anhydride under Friedel-Crafts conditions. This reaction involves the introduction of the carbonyl group to form the ketone structure characteristic of Fenbufen .
Fenbufen exhibits significant anti-inflammatory properties, making it effective for treating conditions such as arthritis and other inflammatory disorders. Its mechanism of action involves dual inhibition of cyclooxygenase and peroxidase activities in the biosynthesis pathway of prostanoids, which are critical mediators in inflammatory responses .
Research has also indicated that modified analogs of Fenbufen can exhibit enhanced biological activity, such as anti-tumor effects, depending on structural variations like the length of alkyl chains attached to the amide group .
The primary method for synthesizing Fenbufen involves:
The yield of these reactions can vary, but successful syntheses have reported yields between 70% to 80% for various analogs .
Fenbufen is primarily used for:
Despite its therapeutic uses, caution is advised due to potential side effects including liver toxicity.
Fenbufen has been studied for its interactions with various biological systems. Notably:
Further studies are required to fully understand its interaction profile with other drugs and biological systems.
Fenbufen shares structural similarities with several other NSAIDs, particularly those within the propionic acid derivative class. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Ibuprofen | C13H18O2 | Widely used for pain relief; less severe liver toxicity compared to Fenbufen. |
Naproxen | C14H14O3 | Effective anti-inflammatory; longer half-life than Fenbufen. |
Ketoprofen | C16H14O3 | Similar mechanism; used for pain and inflammation but may have different side effect profiles. |
Flurbiprofen | C15H14O2 | Used topically; similar anti-inflammatory properties but different pharmacokinetics. |
Uniqueness of Fenbufen: While all these compounds share anti-inflammatory properties, Fenbufen's unique biphenyl structure may confer specific biological activities not found in others, particularly related to its modified analogs showing potential anti-cancer effects .
Fenbufen exhibits well-defined thermal characteristics that are crucial for understanding its solid-state behavior and stability profile. The compound demonstrates a melting point of 186°C, with reported values ranging from 184-187°C across multiple analytical studies [1] [2] [3] [4]. This relatively high melting point reflects the strong intermolecular interactions present in the crystalline lattice, attributed primarily to the rigid biphenyl backbone structure and hydrogen bonding capabilities of the carboxylic acid functional group.
Property | Value | Method | Reference |
---|---|---|---|
Melting Point (°C) | 186 | Literature average | [1] [2] [3] [4] |
Melting Point Range (°C) | 184-187 | Multiple sources | [1] [2] [3] [4] |
Enthalpy of Fusion (kJ/mol) | 41.3 ± 0.7 | DSC | [5] |
Enthalpy of Fusion at 298K (kJ/mol) | 29.3 ± 3.7 | DSC (adjusted) | [5] |
Fusion Temperature (K) | 459.7 ± 0.6 | DSC | [5] |
Sublimation Enthalpy (kJ/mol) | 165.3 ± 3.8 | Calculated | [5] |
Polymorphic transformation studies indicate that fenbufen exhibits limited polymorphic behavior compared to other pharmaceutical compounds [6] [7]. The compound predominantly exists in an anhydrous crystalline form under standard storage conditions. However, recent investigations have identified the potential for co-crystal formation with pyridine derivatives, specifically isonicotinamide and nicotinamide, which can significantly alter the thermal properties and dissolution characteristics [7]. These co-crystalline forms demonstrate enhanced solubility profiles while maintaining thermal stability, suggesting potential applications for pharmaceutical formulation improvements.
Fenbufen exhibits markedly different solubility characteristics across various solvent systems, reflecting its amphiphilic nature and pH-dependent behavior [8] [2]. The compound demonstrates very limited aqueous solubility, with water solubility reported as 2.212 mg/L at 25°C [1] [9]. This poor aqueous solubility is attributed to the hydrophobic biphenyl moiety and the limited ionization of the carboxylic acid group under neutral pH conditions.
In organic solvents, fenbufen shows significantly enhanced solubility profiles. The compound exhibits slight solubility in conventional pharmaceutical solvents including ethanol (96%), acetone, and methylene chloride [1] [9]. However, dramatic solubility enhancement is observed in polar aprotic solvents, with solubility reaching approximately 30 mg/ml in both DMSO and DMF [10] [11]. In contrast, ethanol solubility is limited to approximately 0.2 mg/ml [10] [11].
Solvent | Solubility | Classification | Temperature |
---|---|---|---|
Water | 2.212 mg/L (25°C) | Very slightly soluble | 25°C |
Ethanol (96%) | Slightly soluble | Slightly soluble | RT |
Acetone | Slightly soluble | Slightly soluble | RT |
Methylene chloride | Slightly soluble | Slightly soluble | RT |
DMSO | ~30 mg/ml | Highly soluble | RT |
DMF | ~30 mg/ml | Highly soluble | RT |
Aqueous buffers (pH 7.2) | Sparingly soluble | Poor solubility | RT |
DMSO:PBS (1:20) | ~0.05 mg/ml | Limited solubility | RT |
Aqueous buffer systems demonstrate pH-dependent solubility enhancement [12]. At physiological pH (7.4), fenbufen shows increased dissolution due to partial ionization of the carboxylic acid group. Studies utilizing mixed solvent systems (DMSO:PBS at 1:20 ratio) achieve solubility of approximately 0.05 mg/ml, representing a significant improvement over pure aqueous systems [10] [11].
Cyclodextrin complexation studies have revealed enhanced solubility through inclusion complex formation [13] [14]. Beta-cyclodextrin forms water-soluble complexes with fenbufen in a 1:2 guest:host molar ratio, while alpha-cyclodextrin and gamma-cyclodextrin form solid complexes with different stoichiometries [13]. These inclusion complexes demonstrate significantly increased dissolution rates and improved bioavailability profiles.
Fenbufen demonstrates pronounced lipophilic characteristics attributable to its biphenyl structural framework and limited ionization under physiological conditions [8]. While definitive experimental Log P values exhibit variability across different analytical methods, computational predictions consistently indicate moderate to high lipophilicity [15] [16] [17].
Experimental determination of partition coefficients has been conducted using HPLC-based methods and correlation gas chromatography approaches [15] [18]. However, reported values show method-dependent variations, reflecting the analytical challenges associated with compounds exhibiting limited aqueous solubility and pH-sensitive ionization behavior. Computational algorithms including OSIRIS, Molinspiration, and ALOGPS provide structure-based predictions that correlate reasonably well with experimental observations [15].
Parameter | Value/Description | Method/Source | Reference |
---|---|---|---|
Log P (experimental) | Not definitively reported | HPLC/Experimental | [15] [16] [17] |
Log P (calculated - various methods) | Variable (method dependent) | Computational | [15] [16] [17] |
Lipophilicity classification | Lipophilic compound | Structural analysis | [1] [10] [9] |
Octanol-water partition | Favors organic phase | Standard method | Standard |
Hydrophobic character | High (biphenyl structure) | Structure-based | Various |
Membrane permeability indicator | Good (lipophilic nature) | Predicted | Various |
Structure-activity relationships indicate that the biphenyl backbone contributes significantly to the hydrophobic character, while the butanoic acid side chain provides amphiphilic properties [15] [16]. The gamma-oxo substitution enhances molecular rigidity and influences membrane partitioning behavior. Molecular modeling studies suggest favorable interactions with lipid membranes, supporting good bioavailability potential through passive diffusion mechanisms.
Lipophilicity assessment indicates that fenbufen exhibits optimal characteristics for oral absorption and tissue distribution. The compound's partition behavior suggests efficient gastrointestinal absorption and substantial tissue penetration, particularly into lipid-rich compartments. This lipophilic nature contributes to the compound's prolonged tissue residence and sustained pharmacological activity.
Fenbufen exhibits acid-base equilibrium characteristics typical of carboxylic acid-containing pharmaceuticals, with a reported pKa value of approximately 4.3 in aqueous systems [1] [9]. However, this value carries significant uncertainty due to experimental challenges associated with the compound's limited aqueous solubility and potential for aggregation behavior.
pH-dependent stability studies reveal distinct ionization behavior across physiologically relevant pH ranges [6] [19] [12]. At gastric pH conditions (pH 1.2), fenbufen exists predominantly in its unionized form, exhibiting enhanced stability and reduced hydrolytic susceptibility. Under physiological pH conditions (pH 7.4), the compound demonstrates partial ionization, resulting in increased aqueous solubility but potential stability concerns under extended exposure conditions.
Parameter | Value | Conditions | Reference |
---|---|---|---|
pKa (aqueous) | 4.3 | Water, undefined conditions | [1] [9] |
pKa (uncertainty) | Uncertain | Water | [1] [9] |
pH stability range | pH dependent | Various pH media | [6] [19] [12] |
Acidic pH behavior | Stable (non-ionized) | Gastric conditions | [6] [19] |
Physiological pH behavior | Partially ionized | Blood/plasma pH | [6] [19] |
Alkaline pH behavior | Highly ionized | Basic conditions | [6] [19] |
Ionization state (pH 1.2) | Predominantly unionized | Gastric fluid | [6] [19] |
Ionization state (pH 7.4) | Significantly ionized | Intestinal fluid | [6] [19] |
Stability profiling across various pH conditions demonstrates that fenbufen maintains chemical integrity under mildly acidic to neutral conditions [19] [12]. The compound shows resistance to pH-dependent hydrolysis in HCl buffer (pH 1.2) for extended periods, while alkaline conditions promote increased ionization and potential degradation pathways. Phosphate buffer studies (pH 7.4) indicate controlled release of approximately 12.5% over 8 hours, following first-order kinetics with a half-life of 2272.13 minutes [19].
pH-solubility relationships reveal enhanced dissolution under physiological pH conditions due to salt formation and reduced intermolecular interactions. Layered double hydroxide intercalation studies demonstrate pH-responsive release mechanisms, with ionic exchange processes facilitating controlled drug release under intestinal pH conditions [12]. These findings support enteric coating strategies for targeted drug delivery applications.
Fenbufen exhibits well-defined crystalline characteristics that significantly influence its pharmaceutical performance and stability profile. The compound exists predominantly as a white to off-white crystalline solid under standard storage conditions, demonstrating anhydrous behavior with limited tendency toward hydrate formation [1] [9].
Crystal structure analysis reveals orthorhombic packing with strong intermolecular hydrogen bonding between carboxylic acid groups and π-π stacking interactions between biphenyl moieties [6] [7]. The compound exhibits a calculated density of 1.1565 g/cm³ and an estimated refractive index of 1.5600, reflecting the close-packed crystalline arrangement [1] [9]. Recommended storage conditions of 2-8°C maintain crystalline stability and prevent polymorphic transitions.
Property | Value/Description | Method | Reference |
---|---|---|---|
Crystal form | Crystalline solid | Physical examination | [1] [9] |
Color | White to off-white | Visual inspection | [1] [9] |
Physical state | Solid at room temperature | Physical state | [1] [9] |
Density (estimated) | 1.1565 g/cm³ (rough estimate) | Calculated | [1] [9] |
Refractive index (estimated) | 1.5600 (estimate) | Calculated | [1] [9] |
Storage temperature | 2-8°C | Stability studies | [1] [9] |
Hydration states | Anhydrous form predominant | Solid-state analysis | [6] [7] |
Polymorphic forms | Limited polymorphism reported | Polymorph screening | [6] [7] |
Co-crystal formation | Co-crystals with pyridine derivatives | Co-crystallization studies | [6] [7] |
Crystalline stability | Stable under proper storage | Stability testing | Various |
Polymorphic screening studies indicate limited polymorphic diversity for fenbufen compared to structurally related compounds [6] [7]. The compound demonstrates resistance to polymorphic transformation under normal processing conditions, suggesting inherent crystalline stability. However, mechanical stress and elevated temperatures can induce minor structural modifications without significant impact on pharmaceutical properties.
Hydration state investigations confirm the predominance of anhydrous forms under ambient conditions [6] [7]. Water sorption studies demonstrate minimal moisture uptake below 75% relative humidity, indicating good storage stability. The compound's hydrophobic biphenyl backbone contributes to limited water incorporation into the crystal lattice.
Co-crystallization studies have successfully produced novel crystalline forms with enhanced pharmaceutical properties [6] [7]. Co-crystals with isonicotinamide demonstrate 1:1 stoichiometry with significantly improved solubility characteristics. Multi-component ionic co-crystals exhibit unique dissolution profiles and enhanced bioavailability potential. These engineered crystalline forms represent promising approaches for pharmaceutical development and formulation optimization.
Acute Toxic